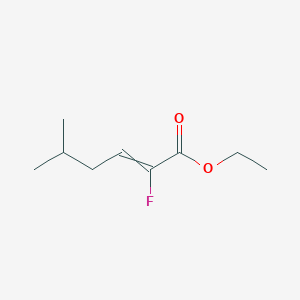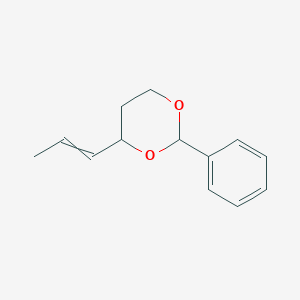
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-: is an organic compound with the molecular formula C12H14O2 It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, a phenyl group at the 2 position, and a propenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 and NaBH4.
Substitution: The compound can undergo substitution reactions with nucleophiles like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Scientific Research Applications
1,3-Dioxane, 2-phenyl-4-(1-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form stable intermediates through acetal or ketal formation, which can then undergo further transformations .
Comparison with Similar Compounds
1,3-Dioxane, 2-phenyl-: Similar structure but lacks the propenyl group at the 4 position.
1,3-Dioxane, 4-phenyl-: Similar structure but the phenyl group is at the 4 position instead of the 2 position.
1,3-Dioxolane, 2-phenyl-: A five-membered ring analog with similar functional groups.
Uniqueness: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is unique due to the presence of both a phenyl and a propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
76411-45-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-phenyl-4-prop-1-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3 |
InChI Key |
HLBAOOXOQMCWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCOC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


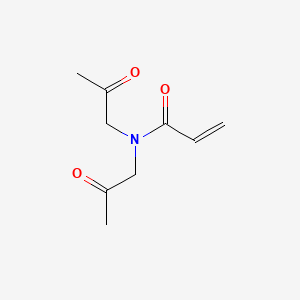
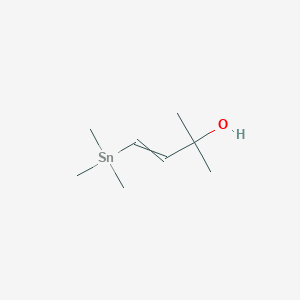
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
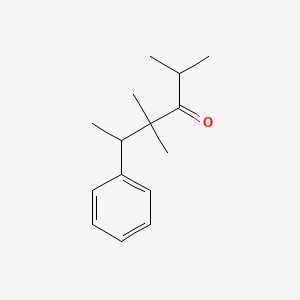
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
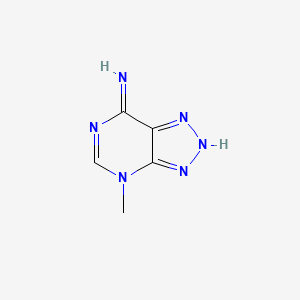
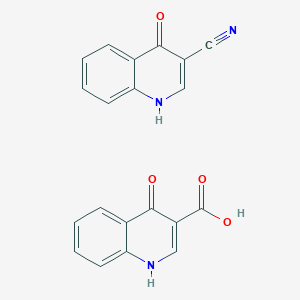
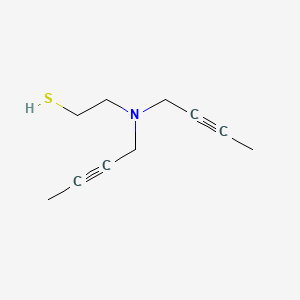
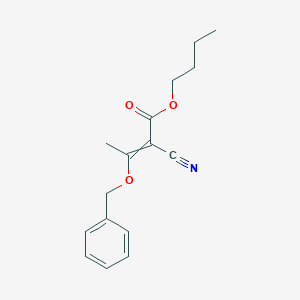
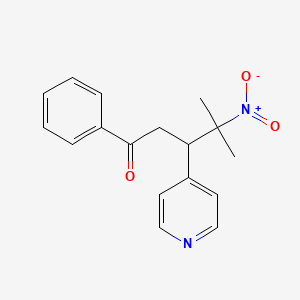
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
